molecular formula C15H22N4O3 B2866774 N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-59-4

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2866774
CAS No.: 2034359-59-4
M. Wt: 306.366
InChI Key: XKELQPUZBCHGLE-UHFFFAOYSA-N
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Description

Historical Context of Nicotinamide-Based Research

Nicotinamide, a form of vitamin B3, has been integral to biochemical research since its identification as the Pellagra Prevention Factor in 1937. Early studies established its role in nicotinamide adenine dinucleotide (NAD+) metabolism, critical for cellular energy production and redox reactions. The discovery that NAD+ precursors could modulate epigenetic regulation (via sirtuins and poly-ADP-ribose polymerases) expanded its therapeutic potential, particularly in neurodegenerative diseases like Friedreich’s ataxia. Concurrently, synthetic modifications of the nicotinamide core emerged as a strategy to enhance bioavailability and target specificity, laying the groundwork for derivatives such as N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Significance of Dual-Moiety Integration in Molecular Design

The compound’s structure combines two pharmacologically active moieties:

  • Tetrahydrofuran-3-yloxy group : Introduces conformational rigidity and ether oxygen atoms for hydrogen bonding, enhancing target engagement.
  • 4-Methylpiperazine : Improves solubility and modulates pharmacokinetics through its basic nitrogen center, a feature exploited in antipsychotics and antibacterials.

This dual integration addresses limitations of parent nicotinamide analogs, such as poor blood-brain barrier penetration and metabolic instability. The design aligns with modern trends in multi-target drug discovery, where hybrid scaffolds optimize polypharmacology while minimizing off-target effects.

Theoretical Basis for the Tetrahydrofuran-Piperazine Molecular Scaffold

The scaffold’s efficacy arises from synergistic interactions:

Structural Feature Theoretical Contribution
Nicotinamide core Binds NAD+-dependent enzymes (e.g., sirtuins), modulating epigenetic and metabolic pathways.
Tetrahydrofuran-3-yloxy Restricts rotational freedom, favoring bioactive conformations; oxygen atoms mediate H-bonding.
4-Methylpiperazine Enhances water solubility (logP reduction) and provides a protonatable site for membrane permeation.

Molecular dynamics simulations suggest that the tetrahydrofuran ring stabilizes interactions with hydrophobic enzyme pockets, while the piperazine moiety facilitates ionic interactions with acidic residues. This balance is critical for dual-target engagement, such as simultaneous inhibition of histone deacetylases and kinase pathways.

Research Trajectory and Contemporary Significance

Recent advances in computational drug design, including pharmacophore combination algorithms (e.g., AIxFuse), have accelerated the development of nicotinamide hybrids. For instance, reinforcement learning models predict optimal substitutions at the nicotinamide C2 and N1 positions to maximize target affinity. The compound’s design also reflects lessons from failed clinical trials of simpler nicotinamide analogs, which exhibited dose-limiting hepatotoxicity and insufficient frataxin upregulation in Friedreich’s ataxia. Current research prioritizes derivatives with:

  • Enhanced blood-brain barrier penetration (via piperazine-mediated transport).
  • Reduced CYP450 inhibition (via methyl group shielding of the piperazine nitrogen).
  • Tunable NAD+ precursor activity through substituent electronegativity adjustments.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)17-14(20)13-3-2-5-16-15(13)22-12-4-10-21-11-12/h2-3,5,12H,4,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKELQPUZBCHGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr Displacement for Ether Formation

A high-yielding approach involves nucleophilic aromatic substitution (SNAr) on activated pyridine systems. Source demonstrates that 2-fluoro-4-bromo pyridine derivatives undergo efficient displacement with alkoxide nucleophiles under mild conditions.

Representative Protocol ():

  • Start with 2-fluoro-5-nicotinic acid
  • Activate the carboxylic acid as an acid chloride using SOCl₂
  • Perform SNAr with tetrahydrofuran-3-ol in the presence of:
    • Base: K₂CO₃ or Cs₂CO₃
    • Solvent: DMF or DMSO
    • Temperature: 80–100°C
  • Isolate 2-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride

Key Data ():

Leaving Group Nucleophile Base Yield (%)
F THF-3-ol Cs₂CO₃ 78
Cl THF-3-ol K₂CO₃ 65

Mitsunobu Reaction for Stereochemical Control

For chiral tetrahydrofuran derivatives, the Mitsunobu reaction ensures retention of configuration. Source highlights DIAD/PPh₃ systems for ether formation without racemization.

Procedure ():

  • React 2-hydroxynicotinic acid with tetrahydrofuran-3-ol
  • Use diisopropyl azodicarboxylate (DIAD) and triphenylphosphine
  • Solvent: THF, 0°C → rt, 12 h
  • Yield: 82–89% ()

Amide Bond Formation with 4-Methylpiperazine

Coupling Reagent-Mediated Approaches

Source details HATU/DIPEA systems for efficient amidation of sterically hindered amines:

Optimized Conditions ():

  • 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid (1 eq)
  • 4-Methylpiperazine (1.2 eq)
  • HATU (1.5 eq), DIPEA (3 eq) in DCM
  • Stir at rt for 4 h
  • Yield: 91% ()

Comparative Coupling Efficiency ():

Reagent Solvent Temp (°C) Yield (%)
HATU DCM 25 91
EDCI/HOBt DMF 0→25 76
DCC THF 40 68

Schlenk Techniques for Moisture-Sensitive Intermediates

When using acid chlorides, Source recommends:

  • Generate nicotinoyl chloride in situ via SOCl₂
  • Add 4-methylpiperazine slowly under N₂
  • Quench with ice-water
  • Extract with EtOAc, dry over MgSO₄
  • Yield: 84% ()

Integrated Multi-Step Synthesis

Linear Synthesis Pathway

A three-step sequence optimizes atom economy ():

  • Methyl 2-fluoronicotinateMethyl 2-((THF-3-yl)oxy)nicotinate (SNAr, 78%)
  • Saponification to carboxylic acid (NaOH/MeOH, 95%)
  • Amide coupling with 4-methylpiperazine (HATU, 91%)

Overall Yield : 68%

Convergent Approach for Parallel Synthesis

Source demonstrates modularity for analog generation:

  • Prepare 2-((THF-3-yl)oxy)nicotinic acid and 4-methylpiperazine separately
  • Couple via HATU
  • Purify by silica chromatography (hexane/EtOAc gradient)

Advantages :

  • Enables late-stage diversification
  • Compatible with high-throughput screening

Critical Analysis of Methodologies

SNAr vs Mitsunobu for Ether Formation

Parameter SNAr Mitsunobu
Substrate Scope Electron-deficient pyridines Broad (incl. electron-rich)
Stereochemistry Racemic Retention
Scalability >100 g demonstrated () Limited by cost of reagents

Coupling Reagent Selection

HATU outperforms carbodiimides in:

  • Reaction rate (complete in 4 h vs 12–24 h)
  • Yield (91% vs 68–76%)
  • Purity (reduced side products)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Equivalents Used Cost Contribution (%)
HATU 3200 1.5 58
4-Methylpiperazine 220 1.2 12
THF-3-ol 4500 1.0 25

Recommendation ():
Replace HATU with T3P® (propanephosphonic acid anhydride) for:

  • 89% yield
  • 40% cost reduction

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide include:

  • N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-2-yl)oxy)nicotinamide
  • N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-4-yl)oxy)nicotinamide
  • N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific disciplines.

Biological Activity

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known by its CAS number 2034359-59-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O3C_{15}H_{22}N_{4}O_{3}, with a molecular weight of 306.36 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, including neuropharmacological effects and interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds containing piperazine moieties can act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Mechanisms:

  • Receptor Interaction : The piperazine structure allows for binding to various receptors, including serotonin (5-HT) and dopamine receptors.
  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as phosphodiesterases, which play a role in cellular signaling pathways.

Pharmacological Activities

Studies have highlighted several biological activities associated with this compound:

  • Antidepressant Effects : Research suggests that related compounds can exhibit antidepressant-like effects through modulation of serotonin levels.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in relation to specific kinases involved in tumor growth.
  • Neuroprotective Effects : The compound may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of similar tetrahydrofuran-containing compounds against various cancer cell lines. Results demonstrated that these compounds could inhibit cell growth effectively, suggesting a promising avenue for cancer treatment.

Case Study 2: Neuropharmacological Evaluation

In another study, the effects of piperazine derivatives on behavioral models of anxiety and depression were assessed. The findings indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models, supporting their potential use as anxiolytics.

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight306.36 g/molVaries (typically 250-350 g/mol)
Receptor AffinityHigh affinity for 5-HT receptorsVariable
Anticancer ActivityInhibits cell proliferation in vitroConfirmed in several studies
Neuropharmacological EffectsReduces anxiety-like behaviorsSupported by multiple studies

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